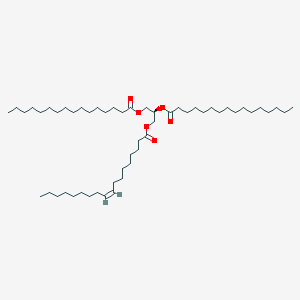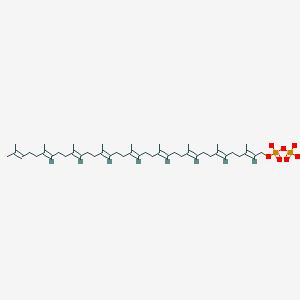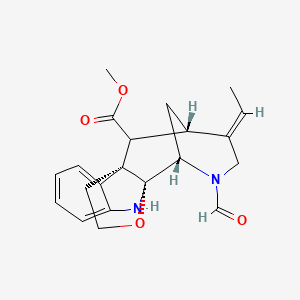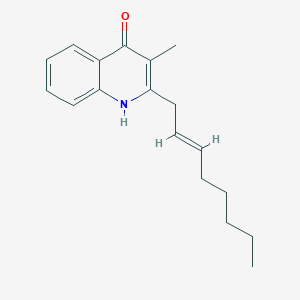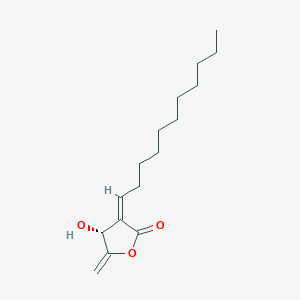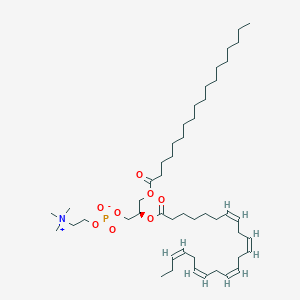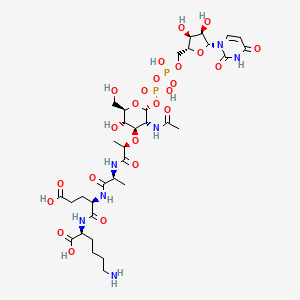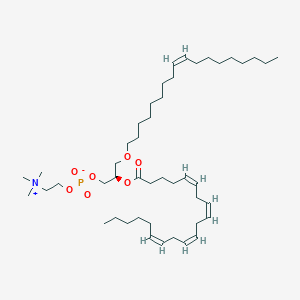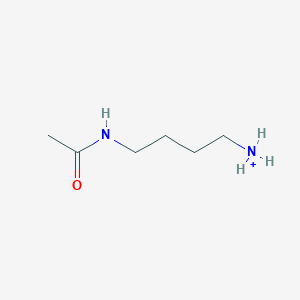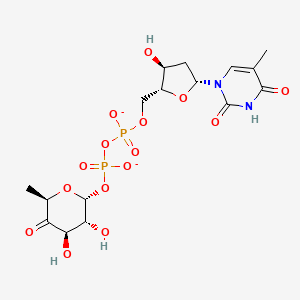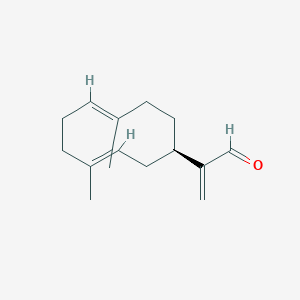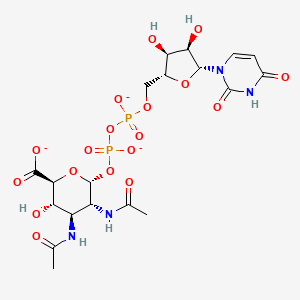
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate is trianion of UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid arising from deprotonation of carboxylic acid and diphosphate functions. It is a conjugate base of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biosynthesis Pathways
Chemical Synthesis : UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid (UDP-Glc-2,3-diNAcA) has been chemically synthesized from N-acetyl-D-glucosamine, which is crucial for studying lipopolysaccharide biosynthesis in respiratory pathogens like B. pertussis and P. aeruginosa. This synthesis is key for elucidating biosynthetic pathways of certain polysaccharides (Rejžek et al., 2009).
Enzymatic Pathways in Respiratory Pathogens : In Pseudomonas aeruginosa and Bordetella pertussis, the synthesis of UDP-Glc-2,3-diNAcA involves key enzymes that epimerize this compound to form UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid. These enzymes, WbpI and WlbD, have been biochemically characterized, enhancing understanding of the biosynthesis of lipopolysaccharides in these pathogens (Westman et al., 2007).
Enzyme Mechanisms and Computational Studies : Studies on WlbB, an N-acetyltransferase involved in UDP-ManNAc3NAcA biosynthesis, explore the enzymatic mechanism using QM/MM calculations. This research gives insights into the role of residue Asn84 and the impact of starting geometries on the enzymatic process, deepening the understanding of how these enzymes function at a molecular level (Ma et al., 2015).
Molecular Structure and Function
Molecular Structure of Enzymes : The molecular structure of WlbB, crucial for the biosynthesis of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid, has been determined. This structure helps in understanding the specific enzymatic transformations needed for the synthesis of UDP-Glc-2,3-diNAcA (Thoden & Holden, 2010).
Functional Studies of Biosynthetic Enzymes : WlbA, a key enzyme in the pathway for biosynthesis of UDP-ManNAc3NAcA from UDP-N-acetyl-d-glucosamine, has been studied for its structural and functional properties. This research aids in understanding the synthesis of unusual dideoxy sugars found in certain bacteria (Thoden & Holden, 2010).
Analysis of UDP-glucose Dehydrogenase : Studies on UDP-glucose dehydrogenase, which catalyzes the formation of UDP-glucuronic acid, provide insights into the enzymatic mechanisms and kinetics. This is significant for understanding the biosynthesis of components like UDP-Glc-2,3-diNAcA in various bacteria (Campbell et al., 1997).
Enzymatic Synthesis and Characterization
Synthesis and Characterization of Enzymes : Studies on the enzymes WbpB, WbpE, and WbpD from Pseudomonas aeruginosa reveal their roles in the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-d-mannuronic acid. This research contributes to understanding the complex enzymatic pathways involved in the synthesis of unusual sugars like UDP-Glc-2,3-diNAcA (Westman et al., 2009).
Biosynthesis in Psychrobacter cryohalolentis : Research on the biosynthesis of 2,3‐diacetamido‐2,3‐dideoxy‐d‐glucuronic acid in Psychrobacter cryohalolentis has led to the identification and characterization of enzymes required for its synthesis. This adds to the knowledge of sugar biosynthesis in Gram-negative bacteria (Hofmeister et al., 2022).
Additional Research Applications
Glucose Metabolism and Hepatic UDP-glucose : Studies on glucose metabolism in humans have examined the role of hepatic uridine diphosphoglucose (UDP-glc) in fasted and fed states. Understanding these pathways may indirectly provide insights into the metabolism of related compounds like UDP-Glc-2,3-diNAcA (Hellerstein et al., 1995).
Enzyme Studies in Bordetella pertussis and Chromobacterium violaceum : The study of WlbA enzymes from different bacteria, including Bordetella pertussis, enhances understanding of enzymes involved in the biosynthesis of sugars like ManNAc3NAcA, an element closely related to UDP-Glc-2,3-diNAcA (Thoden & Holden, 2011).
Propiedades
Nombre del producto |
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate |
|---|---|
Fórmula molecular |
C19H25N4O18P2-3 |
Peso molecular |
659.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1 |
Clave InChI |
GZLIMKLKXDFTJR-LTMKHLKMSA-K |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(OC(C1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



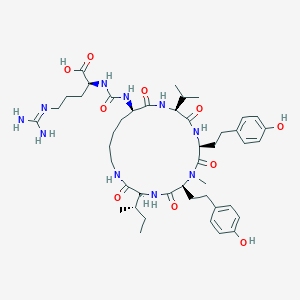
![N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine](/img/structure/B1264093.png)
